N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide
Description
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide (CAS: 2034420-88-5) is a heterocyclic compound featuring a 1,4-thiazepan ring system sulfonated at the 1-position (1,1-dioxido), a thiophen-2-yl substituent at the 7-position, and a benzamide group linked via a ketone-containing ethyl chain . The molecular formula is C₁₉H₂₁NO₄S₂, with a molecular weight of 391.5 g/mol.
Properties
IUPAC Name |
N-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S2/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(15-7-4-11-25-15)26(23,24)12-10-20/h1-7,11,16H,8-10,12-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLCBKDTCKSKCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the thiazepane ring system, followed by the introduction of the thiophene group and the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazepane rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atoms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers
Scientific Research Applications
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism by which N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Varied Substituents
N-(2-(Benzylamino)-2-oxoethyl)benzamide Analogs
- Structural Features: These compounds retain the benzamide core but replace the thiazepan-thiophene system with a benzylamino group.
- Biological Activity : Demonstrated potent pancreatic β-cell protective activity against ER stress, with EC₅₀ values as low as 0.1 μM (e.g., compound WO5m) .
- Solubility : Improved water solubility compared to triazole-based analogs due to reduced hydrophobicity .
Fluorinated Benzamide Derivatives (e.g., PF12 in )
- Structural Features : PF12 incorporates a trifluoromethyl group and a dichloro-methylphenyl substituent, increasing electronegativity and steric bulk .
- Pharmacokinetics : Fluorination enhances metabolic stability and membrane permeability but may reduce solubility compared to the target compound’s sulfone group .
Thiazepan and Thiazole-Based Compounds
1,3-Oxazepine and Thiazolidine Derivatives
Thiophene-Containing Analogs
N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones
Sulfonated Heterocycles
Benzothiazine-1,1-dioxide Derivatives
- Structural Features : Sulfone groups (as in the target compound) improve solubility and stability. The benzothiazine system shares sulfonation but lacks the thiazepan-thiophene scaffold .
- Applications : Sulfonated compounds often exhibit enhanced bioavailability, a trait likely shared by the target compound .
Data Table: Key Structural and Functional Comparisons
†Inferred from sulfone group’s polarity.
Biological Activity
N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, particularly its effects on pancreatic β-cells and its role as a potential therapeutic agent against diabetes.
Chemical Structure and Properties
The compound belongs to a class of thiazepane derivatives characterized by a thiophene moiety and a dioxido group. Its molecular formula is , and it exhibits unique properties that contribute to its biological efficacy.
1. Antidiabetic Potential
Recent studies have demonstrated that derivatives of benzamide, including those similar to this compound, can protect pancreatic β-cells from endoplasmic reticulum (ER) stress. This is crucial in the context of diabetes management, as β-cell dysfunction is a hallmark of the disease.
Case Study:
A study highlighted the synthesis of a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives that showed promising results in protecting INS-1 cells (a model for pancreatic β-cells) from ER stress-induced apoptosis. The most potent derivative exhibited an EC50 value of , indicating high efficacy at low concentrations .
| Compound | Maximal Activity (%) | EC50 (μM) |
|---|---|---|
| WO5m | 100 | 0.1 ± 0.01 |
The mechanism by which these compounds exert their protective effects involves the modulation of cellular stress responses and enhancement of cell survival pathways. The presence of the dioxido group is believed to play a role in increasing solubility and bioavailability, which are critical for therapeutic efficacy.
Additional Biological Activities
Beyond their antidiabetic properties, thiazepane derivatives have been investigated for various other biological activities:
3. Antiproliferative Effects
Research has indicated that certain thiazepane derivatives can inhibit protein disulfide isomerase (PDI), an enzyme involved in cancer cell proliferation. The inhibition of PDI leads to reduced cell viability in cancer cell lines, suggesting potential applications in oncology .
4. Enzyme Inhibition
Studies have also explored the enzyme inhibition capabilities of these compounds against alpha-glucosidase and alpha-amylase, enzymes crucial for carbohydrate metabolism. Inhibition of these enzymes can lead to lower postprandial glucose levels, further supporting their role in diabetes management .
Q & A
What are the recommended synthetic routes for N-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
Level : Basic
Methodological Answer :
The compound can be synthesized via multi-step protocols involving condensation, oxidation, and cyclization. A typical approach involves:
- Oxidative Domino Reactions : Use tert-butyl hydroperoxide (TBHP) as an oxidant in methanol under reflux to facilitate ring closure and sulfone formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating the product, with yields improved by optimizing solvent polarity and temperature .
- Recrystallization : Post-column purification, recrystallization in methanol enhances purity, as demonstrated in analogous benzamide syntheses .
Optimization : Vary reaction time, temperature (e.g., 70–100°C), and stoichiometric ratios of reagents (e.g., TBHP:substrate = 2:1) to minimize side products .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Level : Basic
Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the thiazepan ring, sulfone group (δ ~3.5–4.0 ppm for S=O adjacent CH), and thiophene protons (δ ~7.0–7.5 ppm). Compare with literature data for analogous thiazepan derivatives .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm) and sulfone (S=O, ~1300–1150 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the sulfone moiety .
- TLC Monitoring : Use hexane/EtOAC (3:1) to track reaction progress and confirm homogeneity .
What strategies can be employed to resolve contradictory data in spectroscopic analysis or biological activity assays?
Level : Advanced
Methodological Answer :
- Replicate Experiments : Conduct triplicate runs to assess reproducibility, especially for biological assays (e.g., enzyme inhibition IC) .
- Cross-Validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance in bioactivity data discrepancies. Use software like R or Python for outlier detection .
- Control Groups : Include positive/negative controls in bioassays to isolate compound-specific effects from experimental noise .
How can computational modeling and AI-driven tools enhance the understanding of this compound’s reactivity or pharmacological properties?
Level : Advanced
Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to study sulfone-thiazepan conformational stability in aqueous environments .
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding affinities to biological targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- AI-Driven Optimization : Train machine learning models on reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for sulfone formation .
- COMSOL Multiphysics : Model reaction kinetics and diffusion limitations in multi-step syntheses .
What are the critical considerations when designing biological activity studies for this benzamide derivative?
Level : Advanced
Methodological Answer :
- In Vitro Models : Prioritize enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using purified proteins to establish mechanistic insights .
- Cell-Based Assays : Use human cell lines (e.g., THP-1 macrophages) to evaluate cytotoxicity and immunomodulatory effects. Include dose-response curves (0.1–100 µM) .
- Metabolic Stability : Assess hepatic microsomal stability to determine pharmacokinetic liabilities, focusing on sulfone and thiophene metabolic hotspots .
- Positive Controls : Compare with known inhibitors (e.g., celecoxib for COX-2) to contextualize potency .
What factorial design approaches are suitable for optimizing multi-step synthesis or catalytic systems involving this compound?
Level : Advanced
Methodological Answer :
- Full Factorial Design : Test variables (temperature, solvent, catalyst loading) across 2–3 levels to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Optimize reaction conditions using Central Composite Design (CCD) to model non-linear relationships .
- Taguchi Methods : Reduce experimental runs while maximizing output robustness, particularly for scaling reactions .
How does the presence of the thiophene and sulfone groups influence the compound’s physicochemical properties?
Level : Basic
Methodological Answer :
- Lipophilicity : The thiophene ring increases logP (~2.5), enhancing membrane permeability, while the sulfone group introduces polarity (logD ~1.8) .
- Hydrogen Bonding : Sulfone oxygen atoms act as hydrogen bond acceptors, potentially improving target binding (e.g., enzyme active sites) .
- Metabolic Resistance : Sulfone groups reduce oxidative metabolism, prolonging half-life compared to non-sulfonated analogs .
What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound?
Level : Basic
Methodological Answer :
- Standardized Protocols : Document reaction conditions (e.g., reflux time, cooling rates) meticulously, as exemplified in thiazepan syntheses .
- Batch Consistency : Use calibrated equipment (e.g., thermocouples for temperature control) to minimize variability .
- Peer Validation : Share NMR and HRMS raw data with collaborators for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
